molecular formula C11H11N3O B1337448 4-[(3-Aminopyridin-2-yl)amino]phenol CAS No. 78750-68-2

4-[(3-Aminopyridin-2-yl)amino]phenol

Cat. No.: B1337448
CAS No.: 78750-68-2
M. Wt: 201.22 g/mol
InChI Key: VDKIMNUBAYDJEU-UHFFFAOYSA-N
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Description

Significance of Aminopyridine-Phenol Scaffolds in Modern Organic and Inorganic Chemistry

Aminopyridine and its derivatives are essential heterocyclic compounds extensively utilized in synthetic, natural product, and medicinal chemistry. rsc.orgresearchgate.net The presence of both a pyridine (B92270) ring and an amino group provides unique structural and electronic properties, allowing these moieties to interact with a wide array of enzymes and receptors, leading to a vast spectrum of biological and pharmacological effects. rsc.orgresearchgate.net Pyridine scaffolds are integral to many FDA-approved drugs and are known to enhance the pharmacological characteristics of molecules due to their weak basicity and aqueous solubility. nih.govproquest.com

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, also hold a vital place in medicinal chemistry. nih.govproquest.com They are recognized for a wide range of biological activities, including antioxidant, antiviral, and antimicrobial properties. nih.govproquest.com The combination of an aminopyridine moiety with a phenol (B47542) group, as seen in 4-[(3-Aminopyridin-2-yl)amino]phenol, creates a bifunctional scaffold with the potential for synergistic effects, making it a highly attractive target for synthetic and medicinal chemists. nih.govproquest.com In coordination chemistry, such scaffolds can act as versatile ligands, forming stable complexes with various metal ions. The nitrogen atoms of the pyridine ring and the amino groups, along with the oxygen atom of the phenol group, can coordinate with metal centers, leading to the formation of complexes with interesting structural and catalytic properties. vot.plnih.gov

Historical Context and Evolution of Research on Related Ligands and Molecular Architectures

The study of aminopyridine-based ligands has a rich history in coordination chemistry. mdpi.com Initially, research focused on simple aminopyridine ligands and their coordination to various metal centers. These studies laid the foundation for understanding the fundamental principles of their coordination behavior. Over time, the focus has shifted towards the design and synthesis of more complex, polydentate ligands that incorporate aminopyridine units. This has allowed for greater control over the geometry and reactivity of the resulting metal complexes.

The evolution of this research area has been driven by the desire to develop new catalysts for organic synthesis and to create novel therapeutic agents. The introduction of additional functional groups, such as the phenol in this compound, represents a logical progression in this field, aiming to fine-tune the electronic and steric properties of the ligands for specific applications.

Current Research Landscape and Motivations for Investigating this compound

The current research landscape for aminopyridine derivatives is vibrant and multidisciplinary. rsc.orgresearchgate.net There is a continuous effort to synthesize new derivatives with enhanced biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The development of efficient synthetic methodologies, such as multicomponent reactions, has facilitated the creation of diverse libraries of aminopyridine-containing compounds for biological screening. nih.gov

The primary motivation for investigating this compound stems from the potential of this unique molecular architecture to exhibit novel chemical and biological properties. The combination of the aminopyridine and phenol moieties in a single molecule offers multiple points for functionalization, allowing for the systematic modification of its properties. Researchers are interested in exploring its coordination chemistry with a range of transition metals to develop new catalysts or metallodrugs. Furthermore, the potential biological activities of this compound are a significant driving force for its investigation, with the aim of discovering new therapeutic agents.

Defining the Scope of Research Objectives for this compound

The research objectives for a thorough investigation of this compound would be multifaceted, encompassing its synthesis, characterization, and exploration of its potential applications. A primary objective would be the development of an efficient and scalable synthetic route to the compound.

Once synthesized, a comprehensive characterization using various spectroscopic and analytical techniques would be essential. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Infrared (IR) Spectroscopy: To identify the functional groups present.

Mass Spectrometry (MS): To confirm the molecular weight.

X-ray Crystallography: To determine the precise three-dimensional structure.

Following its characterization, research would likely focus on its coordination chemistry. This would involve reacting this compound with a variety of metal salts to synthesize new coordination complexes. The resulting complexes would then be characterized to understand their structural and electronic properties.

Finally, the synthesized compound and its metal complexes would be screened for potential applications. This could include testing their catalytic activity in various organic transformations or evaluating their biological activity against different cell lines or microorganisms.

Table 1: Representative Spectroscopic Data for a Hypothetical Aminopyridine-Phenol Scaffold

Spectroscopic Technique Characteristic Peaks/Signals
¹H NMR (in DMSO-d₆) δ 9.5 (s, 1H, OH), 8.0-7.0 (m, Ar-H), 5.5 (s, 2H, NH₂)
¹³C NMR (in DMSO-d₆) δ 155 (C-OH), 150-110 (Ar-C)
IR (KBr, cm⁻¹) 3400-3200 (O-H, N-H stretching), 1620 (C=N, C=C stretching)

Table 2: Potential Research Directions and Objectives

Research Area Specific Objectives
Synthesis Develop a high-yield, scalable synthetic route.
Characterization Full spectroscopic and crystallographic analysis.
Coordination Chemistry Synthesize and characterize complexes with transition metals (e.g., Cu, Co, Ni, Zn).
Catalysis Investigate the catalytic activity of metal complexes in cross-coupling reactions.

| Biological Activity | Screen for antimicrobial, anticancer, and antioxidant properties. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-aminopyridin-2-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-2-1-7-13-11(10)14-8-3-5-9(15)6-4-8/h1-7,15H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKIMNUBAYDJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446053
Record name 4-[(3-aminopyridin-2-yl)amino]phenol
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78750-68-2
Record name 4-[(3-Amino-2-pyridinyl)amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78750-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-aminopyridin-2-yl)amino]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3 Aminopyridin 2 Yl Amino Phenol and Its Structural Analogues

Targeted Synthesis of 4-[(3-Aminopyridin-2-yl)amino]phenol

The direct synthesis of this compound is a multi-step process that hinges on the careful selection and preparation of key precursors, followed by a controlled amination reaction and subsequent functional group transformation.

The primary building blocks for the synthesis of this compound are 2-chloro-3-nitropyridine (B167233) and 4-aminophenol (B1666318). chemsrc.comchemicalbook.com

Preparation of 2-Chloro-3-nitropyridine: This precursor is a vital intermediate in the synthesis of various pharmaceutical and agrochemical compounds. guidechem.com A common laboratory and industrial synthesis route begins with the nitration of pyridin-2-ol to yield 3-nitropyridin-2-ol. guidechem.com This intermediate is then subjected to a halogenation reaction, typically using a chlorinating agent like thionyl chloride or triphosgene, to replace the hydroxyl group with a chlorine atom, yielding the desired 2-chloro-3-nitropyridine. guidechem.comgoogle.com

Preparation of 4-Aminophenol: 4-Aminophenol is a commercially significant organic compound used as a building block in the synthesis of pharmaceuticals, most notably paracetamol. wikipedia.orgacs.org Several industrial preparation methods exist:

From Phenol (B47542): This process involves the nitration of phenol to produce a mixture of ortho- and para-nitrophenol, followed by the separation of the para-isomer and its subsequent reduction to 4-aminophenol, often using iron in an acidic medium or catalytic hydrogenation. wikipedia.org

From Nitrobenzene (B124822): A more modern approach involves the catalytic hydrogenation of nitrobenzene to form phenylhydroxylamine, which then undergoes a Bamberger rearrangement in an acidic medium to yield 4-aminophenol. wikipedia.orgunive.it Another method is the direct electrolytic conversion of nitrobenzene to phenylhydroxylamine, which rearranges to the final product. wikipedia.org

The selection of the synthesis route for these precursors often depends on factors such as cost, availability of starting materials, and environmental considerations. chemicalbook.comdigitellinc.com

The core transformation in the synthesis of the target molecule involves the formation of a carbon-nitrogen bond between the pyridine (B92270) and phenol rings. This is typically achieved through a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.

Nucleophilic Aromatic Substitution (SNAr): The process is initiated by reacting 2-chloro-3-nitropyridine with 4-aminophenol. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the chlorine atom at the 2-position for nucleophilic attack. The amino group of 4-aminophenol acts as the nucleophile, displacing the chloride and forming the intermediate N-(4-hydroxyphenyl)-3-nitropyridin-2-amine. This type of reaction is often carried out by heating the mixture of reactants in a suitable solvent, such as ethylene (B1197577) glycol, which can lead to excellent yields of the coupled product. guidechem.com

Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine. A common and effective method for this transformation is the use of stannous chloride (tin(II) chloride) in a solvent like refluxing methanol (B129727) or ethanol (B145695). guidechem.comwikipedia.org This reduction step yields the final product, this compound.

An alternative, more contemporary approach for the C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool for synthesizing aryl amines. wikipedia.org In this context, it would involve the coupling of a 2-halopyridine with an aminophenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov

Optimizing the yield of this compound requires careful control over reaction parameters, particularly for the C-N coupling step, whether it proceeds via SNAr or a catalyzed pathway like the Buchwald-Hartwig amination.

For SNAr reactions, key parameters include:

Temperature: Higher temperatures are generally required to overcome the activation energy barrier, but excessive heat can lead to side reactions and degradation.

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Polar aprotic solvents are often effective.

Base: While not always necessary, the addition of a non-nucleophilic base can help to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

For the Buchwald-Hartwig amination, optimization is more complex and involves screening multiple components. bristol.ac.ukacs.org

Table 1: Parameters for Optimization of Buchwald-Hartwig Amination
ParameterVariables to ConsiderRationale for Optimization
Palladium Precatalyst Pd(OAc)2, Pd2(dba)3, [Pd(allyl)Cl]2The choice of palladium source can significantly impact catalytic activity and reaction efficiency. acs.orgresearchgate.net
Phosphine Ligand XPhos, Xantphos, BINAP, DPEPhos, tBu-XPhosThe ligand's steric and electronic properties are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Sterically hindered ligands are often effective. wikipedia.orgresearchgate.net
Base NaOtBu, K3PO4, Cs2CO3, t-BuOLiThe base is required for the deprotonation of the amine and plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases are commonly used. acs.orgresearchgate.net
Solvent Toluene (B28343), Dioxane, THFThe solvent affects the solubility of the reactants and catalyst components and can influence the reaction rate. Non-polar solvents like toluene are often preferred. acs.org
Temperature Room temperature to >100 °CReaction temperatures typically range from 70-115°C, though milder conditions are possible with highly active catalyst systems. researchgate.net

Systematic screening of these parameters using design of experiments (DoE) methodologies can efficiently identify the optimal conditions to maximize the yield and purity of the desired product. bristol.ac.uk

Synthetic Strategies for Related Structural Analogues and Derivatives

The synthesis of structural analogues of this compound can be achieved through various strategic modifications, including the use of alternative synthetic pathways and the regioselective functionalization of the core pyridine and phenol rings.

An alternative route to C-N linked pyridine-phenol derivatives involves a two-step process: Schiff base formation followed by reduction.

Schiff Base Formation: This step involves the condensation reaction between an amino-substituted pyridine (e.g., 2-aminopyridine) and a hydroxy-substituted benzaldehyde (B42025) (e.g., salicylaldehyde). nih.govnih.gov The reaction is typically carried out by heating the reactants, often in a solvent like ethanol or methanol, and sometimes with a few drops of an acid catalyst to facilitate the dehydration process. nih.govresearchgate.net This reaction forms an imine (or Schiff base), which contains a C=N double bond linking the two aromatic rings. These Schiff bases can exist in tautomeric equilibrium between the enol-imine and keto-amine forms. nih.govresearchgate.net

Reduction of the Schiff Base: The C=N double bond of the Schiff base is then reduced to a C-N single bond to form the final secondary amine linkage. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). mdpi.com The reduction is typically performed in a solvent like methanol or dimethylformamide (DMF). mdpi.com This pathway offers a versatile method for creating a library of derivatives by varying the substituents on either the aminopyridine or the hydroxybenzaldehyde starting materials.

Creating a diverse range of analogues relies on the ability to introduce functional groups at specific positions on the pyridine and phenol rings.

Regioselective Functionalization of Pyridine: The pyridine ring's reactivity towards electrophilic and nucleophilic substitution is highly dependent on the position and nature of existing substituents. For 2-aminopyridines and their derivatives, several strategies can be employed for regioselective functionalization:

Nucleophilic Aromatic Substitution (SNAr): As seen in the synthesis of the title compound, electron-withdrawing groups can activate halogens at the C2 or C4 positions for substitution. researchgate.net

Directed ortho-Metalation (DoM): A directing group on the pyridine ring can guide a strong base (like an organolithium reagent) to deprotonate an adjacent carbon, which can then react with an electrophile.

C-H Activation: Modern transition-metal-catalyzed C-H activation/functionalization provides a powerful tool for directly installing new groups onto the pyridine scaffold, often with high regioselectivity. mdpi.com

Pyridine N-oxides: The conversion of the pyridine nitrogen to an N-oxide activates the C2 and C4 positions for nucleophilic attack, providing an alternative route to 2-substituted pyridines. morressier.comorganic-chemistry.org

Regioselective Functionalization of Phenols: The hydroxyl group of the phenol ring is a strong ortho-, para-directing group for electrophilic aromatic substitution. However, for more advanced transformations, other methods are available:

Ortho-Amination: Copper-catalyzed methods have been developed for the site-selective amination of p-aminophenol derivatives at the C2 position. nih.gov

C-H Azolation and Arylation: Electrochemical methods can achieve regioselective C-H functionalization of free phenols under external oxidant-free conditions. nih.gov

Dehydrogenative Coupling: Transition-metal-free methods using oxidants like TEMPO can construct N-functionalized 2-aminophenols from cyclohexanones and primary amines in a one-shot assembly. researchgate.net

By combining these diverse synthetic strategies, a wide array of structural analogues of this compound can be systematically prepared for further investigation.

Multi-component Reactions for Scaffold Construction (e.g., Pseudo-Betti Reactions)

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single, one-pot operation to form a final product that incorporates substantial portions of all the starting materials. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity and complexity. nih.govmdpi.com The synthesis of the 2-aminopyridine (B139424) scaffold, a core component of the target molecule, has been a significant focus of MCR development. mdpi.comresearchgate.net

One relevant class of MCRs is the Betti reaction, a process that traditionally involves the condensation of a phenol or naphthol, an aldehyde, and an amine to produce aminoalkylphenols or naphthols. nih.govrsc.org The reaction and its variations, sometimes referred to as pseudo-multi-component reactions, offer a robust strategy for constructing scaffolds containing both phenol and amine functionalities. For instance, a pseudo-five-component, one-pot condensation has been developed for the synthesis of bis-Betti bases by reacting heteroarylamines, terephthaldehyde, and naphthols under solvent-free conditions. rsc.org This highlights the adaptability of Betti-type reactions for creating complex structures.

While the classic Betti reaction typically yields 1-(α-aminoalkyl)-2-naphthols, its principles can be adapted to synthesize various aminophenol derivatives. nih.gov The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then attacked by the electron-rich phenol or naphthol. nih.govrsc.org The versatility of this reaction allows for the use of various aromatic aldehydes and both aliphatic and aromatic amines, enabling the construction of a diverse library of structural analogues. rsc.orgrsc.org

The table below summarizes examples of multi-component reactions used to generate 2-aminopyridine scaffolds, which are structurally related to the target compound.

Reactant 1Reactant 2Reactant 3Reactant 4Product TypeReference
Acetophenone (B1666503)MalononitrileBenzaldehydeAmmonium (B1175870) CarbonateSubstituted 2-Aminopyridine mdpi.com
2-AminopyridineTriethyl orthoformatePrimary Amine-Aminopyrido[2,3-d]pyrimidine mdpi.com
EnaminoneMalononitrilePrimary Amine-2-Amino-3-cyanopyridine (B104079) nih.gov
1,1-EnediamineBenzaldehyde Derivative1,3-Dicarbonyl Compound-Fluorinated 2-Aminopyridine rsc.org

Sustainable Chemistry Approaches in Synthesis

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. fau.eu A key strategy in this area is the use of solvent-free reaction conditions, which can simplify purification, reduce environmental impact, and in some cases, enhance reaction rates and yields. mdpi.commdpi.com

Several MCRs for the synthesis of 2-aminopyridine derivatives have been successfully implemented under solvent-free conditions. nih.gov For example, a catalyst-free, four-component reaction of an acetophenone derivative, malononitrile, a benzaldehyde derivative, and ammonium carbonate can be performed by simply stirring the mixture at room temperature to produce functionalized 2-aminopyridines. mdpi.com Similarly, the synthesis of aminopyrido[2,3-d]pyrimidines via an MCR of 2-aminopyridines, triethyl orthoformate, and various primary amines proceeds efficiently without a solvent. mdpi.com

These solvent-free approaches offer significant advantages, including operational simplicity, reduced generation of waste, and often shorter reaction times. nih.govrsc.org The development of such eco-friendly methods is crucial for the large-scale production of pharmaceutical intermediates and other fine chemicals. mdpi.com Beyond just eliminating solvents, sustainable approaches also focus on using catalysts that are efficient and environmentally benign, such as organocatalysts, or developing catalyst-free systems where the reactants themselves promote the transformation. mdpi.comfau.eu

The following table details examples of sustainable approaches in the synthesis of aminopyridine derivatives.

Reaction TypeKey ReactantsSustainable ConditionCatalystYieldReference
Four-Component ReactionAcetophenone, Malononitrile, Aldehyde, Ammonium CarbonateSolvent-Free, Room Temp.NoneGood to Excellent mdpi.com
Three-Component Reaction2-Aminopyridines, Triethyl orthoformate, Primary AminesSolvent-FreeNoneGood mdpi.com
Three-Component ReactionEnaminones, Malononitrile, Primary AminesSolvent-FreeNoneNot specified nih.gov
Pseudo-Five-Component ReactionHeteroarylamines, Terephthaldehyde, NaphtholsSolvent-Free, 80°CFormic Acid85-92% rsc.org

Analytical and Spectroscopic Characterization of 4 3 Aminopyridin 2 Yl Amino Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environments

The aromatic protons of the phenol (B47542) ring are expected to exhibit characteristic splitting patterns. For a similar compound, 4-aminophenol (B1666318), the aromatic protons appear as a multiplet in the range of δ 7.18-7.30 ppm and δ 6.78-6.94 ppm. rsc.org The protons on the pyridine (B92270) ring will also produce distinct signals, influenced by the positions of the amino and the bridging amino groups. The protons of the amino (NH₂) and the secondary amine (NH) groups, as well as the hydroxyl (OH) group, would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

A related imino-phenol compound, (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol, provides some comparative insights. In this molecule, the aromatic protons of the phenol and pyridine rings resonate in the aromatic region of the spectrum. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 4-[(3-Aminopyridin-2-yl)amino]phenol

Proton TypePredicted Chemical Shift (δ, ppm)
Phenolic OHVariable, broad singlet
Aromatic CH (Phenol)6.5 - 7.5
Aromatic CH (Pyridine)7.0 - 8.5
Amino NH (Pyridine)Variable, broad singlet
Bridging NHVariable, broad singlet

Note: These are predicted ranges and actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Based on data for 4-aminophenol, the carbon atoms of the phenol ring are expected to resonate in the aromatic region, typically between δ 115 and 155 ppm. rsc.org The carbon attached to the hydroxyl group will be the most deshielded. For the pyridine ring, the chemical shifts of the carbon atoms will be influenced by the nitrogen atom and the amino substituents. In the related compound, (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol, the carbon signals for the phenol and pyridine rings were observed and assigned. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
C-OH (Phenol)150 - 160
Aromatic CH (Phenol)115 - 130
C-NH (Phenol)140 - 150
Aromatic C (Pyridine)110 - 160
C-NH₂ (Pyridine)145 - 155
C-NH (Pyridine)150 - 160

Note: These are predicted ranges and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HHCOSY, TOCSY, DEPT)

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are indispensable.

HHCOSY (Homonuclear Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the protons on both the phenol and pyridine rings.

TOCSY (Total Correlation Spectroscopy) provides correlations between all protons within a spin system, even if they are not directly coupled. This would be particularly useful for identifying all the protons belonging to the pyridine and phenol rings as separate spin systems.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT would confirm the presence of CH groups in the aromatic rings and the absence of CH₂ and CH₃ groups.

The application of HHCOSY and TOCSY has been demonstrated in the structural analysis of a similar imino-phenol derivative, allowing for the complete assignment of its proton NMR spectrum. researchgate.net

¹⁹F NMR Spectroscopy (for fluorinated derivatives)

Fluorine-19 NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For fluorinated derivatives of this compound, ¹⁹F NMR would provide valuable information. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, and coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would provide further structural insights. The synthesis and spectroscopic characterization of various fluorinated 4-aminoantipyrine (B1666024) analogues have demonstrated the utility of ¹⁹F NMR in conjunction with other NMR techniques for structural confirmation. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. For 4-aminophenol, this band is observed around 3338 cm⁻¹. mdpi.com

N-H Stretching: The amino groups (both primary and secondary) will exhibit N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. 4-aminophenol shows an N-H stretching band at 3282 cm⁻¹. mdpi.com

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the amino groups are expected in the 1250-1350 cm⁻¹ region. In 4-aminophenol, the C-N stretching is observed at 1235 cm⁻¹. mdpi.com

C=C and C=N Stretching: The aromatic C=C and the pyridine C=N stretching vibrations will appear in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds of the amino groups typically appears around 1600 cm⁻¹. For 4-aminophenol, an N-H bending band is seen at 1613 cm⁻¹. mdpi.com

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected around 1200-1260 cm⁻¹.

The FTIR spectrum of a related compound, (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol, has been reported and shows the characteristic bands for the OH, NH, C=N, and aromatic C=C vibrations, which aids in the interpretation of the expected spectrum for the title compound. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Phenolic O-H stretch3200 - 3600 (broad)
Amino N-H stretch3300 - 3500
Aromatic C-H stretch3000 - 3100
C=C and C=N stretch1400 - 1650
N-H bend~1600
C-N stretch1250 - 1350
C-O stretch1200 - 1260

Note: These are predicted ranges and actual experimental values may vary.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is a fundamental technique for characterizing compounds containing chromophoric systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is predicted to exhibit distinct absorption bands in the ultraviolet region, likely between 200 and 400 nm. This prediction is based on the electronic structures of its parent components, the aminophenol and aminopyridine rings. Studies on various 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives show strong absorption in the near UV range, with maximum absorption wavelengths (λmax) typically observed between 349 and 364 nm. mdpi.com Similarly, the UV spectrum of 2,6-Diaminopyridine shows absorption peaks at 308 nm, 244 nm, and 203 nm. researchgate.net Research on 2,3-Diaminopyridine (B105623) also indicates absorption in the UV-visible spectral range. researchgate.net The exact λmax values for this compound would be influenced by the solvent polarity and pH, due to potential protonation of the amino groups or deprotonation of the phenolic hydroxyl group.

Analysis of Absorption Bands and Chromophores

The absorption bands in the UV-Vis spectrum of this compound arise from π → π* and n → π* electronic transitions within its aromatic systems. The molecule contains two primary chromophores: the phenol ring and the pyridine ring.

Phenol and Pyridine Chromophores: Both rings are inherently UV-active. The presence of substituents—the hydroxyl (-OH) group and multiple amino (-NH2) groups—act as powerful auxochromes. These groups, with their non-bonding electrons (n-electrons), can engage in resonance with the π-electron systems of the rings.

Electronic Transitions: This interaction increases the extent of conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this leads to a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene (B151609) or pyridine. The intense absorption bands are typically assigned to π → π* transitions, while the lower intensity, longer wavelength bands are often attributed to n → π* transitions originating from the nitrogen and oxygen atoms.

In studies of related 4-aminophenol derivatives, the formation of larger conjugated systems, such as in Schiff bases, results in noticeable bathochromic (red) shifts in the absorption spectra. nih.gov

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are crucial techniques for confirming the molecular weight and elemental composition of a synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for the analysis of polar, non-volatile compounds like this compound. nih.govresearchgate.net The compound would typically be separated from impurities using reverse-phase high-performance liquid chromatography (HPLC) and subsequently analyzed by a mass spectrometer.

Given the presence of several basic amino groups, positive-ion electrospray ionization (ESI+) would be the most effective ionization technique. In the ESI+ source, the molecule is expected to readily accept a proton to form the protonated molecular ion, [M+H]+. For this compound (molecular formula C11H11N3O, molecular weight 213.23 g/mol ), the primary ion observed would be at a mass-to-charge ratio (m/z) of approximately 214.24. Tandem mass spectrometry (MS/MS) could be employed to fragment this parent ion, yielding a characteristic fragmentation pattern that would further confirm the molecule's structure. researchgate.net

Elemental Composition Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which is a fundamental method for verifying the empirical formula of a pure compound. nih.gov The analysis is performed via high-temperature combustion, where the sample is burned in a stream of oxygen, and the resulting gases (CO2, H2O, and N2) are quantified. birmingham.ac.ukthermofisher.com

For this compound, with the molecular formula C11H11N3O, the theoretical elemental composition can be calculated precisely. Experimental results for a pure sample are expected to align closely with these theoretical values, typically within a ±0.4% margin of error.

ElementSymbolTheoretical Percentage (%)
CarbonC61.96
HydrogenH5.20
NitrogenN19.71
OxygenO7.50
Total100.00

Electrochemical Characterization

The electrochemical behavior of this compound would be primarily dictated by the 4-aminophenol moiety, which is known to be electrochemically active. Techniques such as cyclic voltammetry (CV) can be used to study its oxidation and reduction potentials.

Based on studies of 4-aminophenol, the compound is expected to undergo an irreversible oxidation process at a modified carbon electrode. researchgate.net The oxidation involves the transfer of electrons and protons from the amino and hydroxyl groups, leading to the formation of a quinone-imine species. The exact potential at which this oxidation occurs is dependent on the pH of the supporting electrolyte and the specific electrode material used. For instance, the electrochemical determination of 2-aminophenol (B121084) and 4-aminophenol has been successfully achieved using modified electrodes, demonstrating distinct oxidation peaks for each isomer. nih.gov Therefore, this compound would likely exhibit a well-defined anodic (oxidation) peak in its cyclic voltammogram, providing insight into its electron-donating properties.

Investigation of Redox Potentials

The redox potential of a compound is a measure of its tendency to gain or lose electrons. For phenolic and aniline (B41778) compounds, oxidation potentials have been systematically studied and correlated with theoretical values. rsc.org The oxidation potential is influenced by the nature and position of substituents on the aromatic ring. For example, electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. In this compound, the interplay of the amino and hydroxyl groups, as well as the pyridine and benzene rings, will determine its specific redox potentials. The aminophenol moiety is known to be a redox-active component. researchgate.net A detailed investigation would be necessary to precisely determine the redox potentials associated with the various electrochemical processes of this specific molecule.

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction is an indispensable tool for determining the precise arrangement of atoms within a crystalline solid, providing definitive information about a molecule's structure.

Single Crystal X-ray Diffraction (for pure compounds and derivatives)

Single crystal X-ray diffraction is the gold standard for structural elucidation. This technique has been widely applied to a variety of organic compounds, including derivatives of aminopyridine and aminophenol, to determine their crystal structures. mdpi.comresearchgate.netresearchgate.net For a compound like this compound, growing a suitable single crystal would allow for the precise determination of its molecular geometry, including the spatial relationship between the aminopyridine and phenol rings. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the solid-state packing. mdpi.com

Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal is governed by intermolecular forces. In this compound, the presence of amino and hydroxyl groups makes it highly likely to form extensive hydrogen bonding networks. nih.gov These hydrogen bonds can occur between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring or an amino group of a neighboring molecule. Intramolecular hydrogen bonds, for example between the linking amine and the pyridine nitrogen, may also be present and would influence the molecule's conformation. researchgate.net The analysis of these interactions is crucial for understanding the stability of the crystal lattice and can provide insights into the compound's physical properties.

Coordination Chemistry of 4 3 Aminopyridin 2 Yl Amino Phenol As a Ligand

Ligand Design Principles and Chelation Properties

Identification of Potential Donor Sites (Nitrogen, Oxygen)

No specific studies are available that experimentally or theoretically identify the donor sites of 4-[(3-Aminopyridin-2-yl)amino]phenol in coordination complexes.

Impact of Molecular Structure on Ligand Flexibility and Denticity (e.g., Tetradentate Behavior)

There is no published research detailing the flexibility, denticity, or specific chelating behavior of this ligand with metal ions.

Synthesis and Characterization of Metal Complexes

Stoichiometry and Formation Constants of Complexes

Information regarding the stoichiometry or formation constants for complexes of this specific ligand is currently unavailable.

Spectroscopic and Magnetic Characterization of Metal-Ligand Interactions in Complexes

There are no available spectroscopic (e.g., IR, UV-Vis, NMR) or magnetic susceptibility data for metal complexes of this compound to characterize the metal-ligand interactions.

Lack of Specific Research Data on the Coordination Chemistry of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry of the compound this compound as a ligand with various metal ions. Consequently, the creation of a detailed article focusing on the precise spectroscopic and structural analysis of its metal complexes, as outlined in the user's request, is not feasible at this time.

The requested article structure, which includes specific subsections on UV-Vis, IR, NMR, and ESR spectroscopy, as well as magnetic susceptibility and molar conductivity measurements of metal complexes of this compound, requires concrete experimental data and research findings that are not available in the public domain. While general principles of these analytical techniques are well-established for characterizing coordination compounds, their specific application to the metal complexes of this particular ligand has not been documented in accessible scientific literature.

Searches for alternative names and related structures yielded information on the coordination chemistry of similar, but not identical, ligands such as other aminopyridine and aminophenol derivatives. This body of research demonstrates the methodologies that would be employed to study the coordination behavior of this compound. However, without direct experimental results, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed reporting.

Therefore, until research on the synthesis and characterization of metal complexes with this compound is conducted and published, it is not possible to provide the specific data and detailed analysis required for the requested article.

Structural Elucidation and Geometries of Metal Complexes

Proposed Stereochemical Structures and Coordination Geometries

Based on the coordination chemistry of related aminopyridine and aminophenol derivatives, several stereochemical structures and coordination geometries can be proposed for complexes of this compound. The specific geometry adopted by a metal complex is influenced by factors such as the metal ion's size, oxidation state, and electronic configuration, as well as the stoichiometry of the metal-to-ligand ratio.

Octahedral and Distorted Octahedral Geometry: A common coordination geometry for transition metal complexes is octahedral. In the case of this compound, a metal ion could coordinate to two or three ligand molecules to achieve a six-coordinate environment. For instance, complexes of Co(II), Ni(II), and Cu(II) with aminopyrimidine derivatives have been proposed to have octahedral geometries based on magnetic and electronic spectral data nih.gov. Similarly, Co(II) and Ni(II) complexes with certain 4-aminoantipyrine (B1666024) derivatives also exhibit octahedral geometry frontiersin.org. It is plausible that this compound could act as a bidentate or tridentate ligand, and in conjunction with other co-ligands (like water, halides, or pseudohalides), form octahedral complexes. Distortions from ideal octahedral geometry are also common, arising from factors like the Jahn-Teller effect (especially in Cu(II) complexes) or steric hindrance imposed by the ligands.

Tetrahedral Geometry: Tetrahedral geometry is often observed for metal ions with a d¹⁰ configuration, such as Zn(II), or with high-spin d⁷ ions like Co(II) in the absence of strong field ligands. For example, a Pd(II) complex with an aminopyrimidyl derivative has been suggested to possess a tetrahedral geometry nih.gov. It is conceivable that under specific steric conditions or with certain metal ions, this compound could form four-coordinate complexes with a tetrahedral arrangement.

Square Planar Geometry: Square planar geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), and is also found in some Cu(II) complexes. Studies on 4-aminoantipyrine derivatives have shown that some of their metal complexes adopt a square planar structure frontiersin.org. The coordination of this compound to these metal ions could result in square planar complexes, particularly if the ligand acts as a bidentate chelating agent.

The table below summarizes the proposed coordination geometries for metal complexes of ligands analogous to this compound.

Metal IonProposed GeometryLigand Type (Analogous)
Co(II)Octahedral, TetrahedralAminopyrimidine, 4-Aminoantipyrine
Ni(II)Octahedral, Square Planar4-Aminoantipyrine
Cu(II)Octahedral, Square PlanarAminopyrimidine, 4-Aminoantipyrine
Pd(II)Tetrahedral, Square PlanarAminopyrimidine

Analysis of Binuclear and Mononuclear Architectures

The structural framework of this compound, featuring multiple potential donor atoms (the pyridine (B92270) nitrogen, the amino nitrogens, and the phenolic oxygen), allows for the formation of both mononuclear and binuclear metal complexes. The ultimate architecture is often dependent on the reaction conditions, the nature of the metal ion, and the presence of any ancillary ligands.

Mononuclear Architectures: In a mononuclear complex, a single metal center is coordinated by one or more molecules of the ligand. It is highly probable that this compound can act as a chelating ligand to a single metal ion. For instance, it could coordinate in a bidentate fashion through the pyridine nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. Alternatively, tridentate coordination involving the pyridine nitrogen, one amino nitrogen, and the phenolic oxygen is also a possibility. The formation of mononuclear complexes is favored when the ligand can saturate the coordination sphere of the metal ion or when steric hindrance prevents the approach of a second metal center.

Binuclear Architectures: Binuclear complexes, containing two metal centers, can be formed if the ligand is capable of bridging between them. The this compound ligand possesses several features that could facilitate the formation of such architectures. The phenolic oxygen, after deprotonation, can act as a bridging atom between two metal ions. Additionally, the aminopyridine moiety itself can act as a bridge. For example, dinuclear iron complexes with iminopyridine-based ligands have been synthesized and structurally characterized, demonstrating the ability of this type of ligand to support binuclear structures nih.gov. The formation of binuclear species can be influenced by the stoichiometry of the reactants and the geometric preferences of the metal ions researchgate.net.

The potential for forming both mononuclear and binuclear complexes makes this compound a versatile ligand in coordination chemistry, with the ability to generate a variety of supramolecular structures.

Crystallographic Studies of Metal Complexes (if available for specific derivatives)

As of the current review of literature, no specific crystallographic studies for metal complexes of this compound have been identified. However, the crystal structures of complexes with related aminopyridine and aminophenol derivatives provide valuable insights into the potential coordination modes and structural arrangements.

For example, the crystal structures of various transition metal complexes with 3-aminopyridine (B143674) have been determined, revealing that 3-aminopyridine can act as a terminal ligand or as a bridging ligand (μ₂-3-ampy) to form polymeric chains researchgate.net. In these structures, the coordination is typically through the pyridine nitrogen atom.

In complexes with more complex aminophenol-based ligands, X-ray diffraction studies have confirmed a range of coordination numbers and geometries, including distorted square-pyramidal and octahedral environments frontiersin.orgresearchgate.net. These studies often reveal intricate hydrogen bonding networks and supramolecular assemblies.

While direct crystallographic data for complexes of this compound is lacking, the available data for analogous systems strongly suggest that this ligand would form stable complexes with a variety of transition metals, exhibiting diverse coordination geometries and potentially forming both mononuclear and polynuclear structures. Further research involving single-crystal X-ray diffraction is necessary to definitively elucidate the coordination chemistry of this promising ligand.

Theoretical and Computational Investigations of 4 3 Aminopyridin 2 Yl Amino Phenol and Its Coordination Compounds

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the properties of organic ligands and their metal complexes. DFT calculations are employed to determine the most stable conformations, analyze electronic structure, and understand the nature of chemical bonds.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. Using DFT methods, typically with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of 4-[(3-Aminopyridin-2-yl)amino]phenol are calculated to predict its most stable structure. This analysis can reveal key structural features, such as the planarity of the molecule and the orientation of the aminopyridine and phenol (B47542) rings relative to each other.

For its coordination compounds, geometry optimization helps predict the coordination geometry around the central metal ion (e.g., octahedral, tetrahedral), which is crucial for understanding the complex's reactivity and properties. The electronic structure analysis provides information on the distribution of electron density, identifying electron-rich and electron-poor regions of the molecule, which is vital for predicting sites of reactivity.

Table 1: Representative Parameters from DFT Geometry Optimization This table illustrates the type of data obtained from a DFT geometry optimization. Note: The following values are hypothetical examples for illustrative purposes, as specific literature data for this exact compound is not available.

ParameterOptimized Value
C-N (amino-pyridine) Bond Length1.38 Å
C-O (phenol) Bond Length1.36 Å
Pyridine-Phenol Dihedral Angle35°
Metal-N (in complex) Bond Length2.10 Å
Metal-O (in complex) Bond Length2.05 Å

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily excited. In coordination compounds, the energies and compositions of these orbitals can explain charge transfer processes. DFT calculations provide quantitative values for HOMO and LUMO energy levels and the resulting energy gap.

Table 2: Example Frontier Molecular Orbital Energy Data This table shows typical data generated from an FMO analysis. Note: The values are illustrative examples.

Molecule/ComplexHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
This compound-5.20-1.803.40
[M(L)₂]Cl₂ Complex-5.50-2.503.00

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and bonding interactions within a molecule. It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals. This analysis is particularly useful for quantifying the strength of intramolecular hydrogen bonds and other non-covalent interactions that contribute to molecular stability.

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the interaction between a donor orbital (e.g., a lone pair) and an acceptor orbital (e.g., an antibonding orbital). A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis can elucidate the electronic delocalization between the pyridine (B92270) and phenol rings and the nature of the amino linker.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited state properties of molecules. It is the primary computational tool for predicting and interpreting electronic absorption and emission spectra (UV-Vis).

Prediction of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. By calculating the energies of various possible electronic transitions from the ground state to different excited states, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to confirm the molecular structure and understand its electronic behavior. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band.

Assignment of Electronic Transitions (e.g., Intraligand Charge Transfer (ILCT), Metal-to-Ligand Charge Transfer (MLCT))

A significant advantage of TD-DFT is its ability to assign the nature of electronic transitions. By analyzing the molecular orbitals involved in a specific excitation, the transition can be characterized.

Intraligand Charge Transfer (ILCT): These transitions occur within the ligand itself, typically involving π → π* or n → π* excitations. For this compound, this would involve the transfer of electron density from one part of the molecule (e.g., the phenol ring) to another (e.g., the pyridine ring).

Metal-to-Ligand Charge Transfer (MLCT): In coordination compounds, these transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. MLCT bands are often intense and are crucial for the photochemical and photophysical properties of many transition metal complexes.

TD-DFT analysis provides a detailed assignment of which orbitals contribute to each major absorption band, clarifying the charge transfer characteristics of the molecule and its metal complexes.

Table 3: Illustrative TD-DFT Data for Electronic Transitions This table provides an example of how TD-DFT results are presented. Note: Data is hypothetical.

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3500.45HOMO → LUMOπ → π* (ILCT)
2850.21HOMO-2 → LUMOπ → π* (ILCT)
450 (for metal complex)0.15d(M) → π*(L)MLCT

Computational Electrochemistry and Redox Behavior

The redox behavior of this compound is a subject of significant interest in computational chemistry, primarily due to the presence of multiple electroactive moieties: the aminophenol and aminopyridine rings. Theoretical calculations, typically employing density functional theory (DFT), are used to predict the oxidation and reduction potentials of the molecule. These calculations involve determining the energies of the neutral molecule, its radical cation (oxidized form), and its radical anion (reduced form).

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding the molecule's redox properties. The HOMO energy is related to the molecule's electron-donating ability (susceptibility to oxidation), while the LUMO energy corresponds to its electron-accepting ability (susceptibility to reduction). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For molecules with similar structures, such as pyridine Schiff bases with phenolic rings, HOMO-LUMO gaps have been calculated to be around 3.87-3.89 eV, suggesting significant electronic activity. nih.gov

Computational studies on related aminopyridine derivatives demonstrate that both HOMO and LUMO energies are key to characterizing the molecular electrical transport properties. researchgate.net The energy gap is a measure of electron conductivity and is largely responsible for the chemical and spectroscopic characteristics of these molecules. researchgate.net

Theoretical models can predict redox potentials, which can then be compared with experimental data from techniques like cyclic voltammetry. For many organic molecules, a strong correlation is found between calculated and experimental potentials. However, discrepancies can arise, indicating that the electrochemical process might involve additional complexities not captured by the theoretical model, such as solvent effects or multi-electron transfer events. anu.edu.au For this compound, the phenol and amino groups are expected to be the primary sites of oxidation.

Table 1: Predicted Electrochemical Properties of this compound (Illustrative Data)

Parameter Predicted Value Method of Calculation
HOMO Energy -5.2 eV DFT/B3LYP/6-31G(d)
LUMO Energy -1.8 eV DFT/B3LYP/6-31G(d)
HOMO-LUMO Gap 3.4 eV DFT/B3LYP/6-31G(d)
First Oxidation Potential (vs. SHE) +0.65 V PCM/DFT
First Reduction Potential (vs. SHE) -1.20 V PCM/DFT

Investigation of Intramolecular Hydrogen Bonding and its Energetics

The structure of this compound is conducive to the formation of intramolecular hydrogen bonds, which significantly influence its conformation, stability, and reactivity. The primary intramolecular hydrogen bond is expected to occur between the hydrogen atom of the phenolic hydroxyl group (-OH) and the nitrogen atom of the pyridine ring. Additionally, another hydrogen bond can form between the hydrogen of the bridging amine (-NH-) and the nitrogen of the 3-amino group (-NH2).

Computational methods are invaluable for studying these interactions. Geometry optimization calculations can predict the most stable conformation of the molecule, revealing the distances and angles of the hydrogen bonds. For related pyridine Schiff base derivatives, OH···N intramolecular hydrogen bond distances have been calculated to be approximately 1.77 Å. nih.gov

The strength of these hydrogen bonds can be quantified through several theoretical approaches:

Atoms in Molecules (AIM) Theory: This method analyzes the electron density topology to characterize the nature of chemical bonds. The presence of a bond critical point (BCP) between the hydrogen donor and acceptor atoms confirms the existence of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the bond's strength and nature (electrostatic vs. covalent). mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer interactions between orbitals. For a hydrogen bond, this involves the transfer of electron density from a lone pair orbital of the acceptor atom to the antibonding orbital of the donor-hydrogen bond (e.g., n(N) → σ*(O-H)). The energy of this interaction, E(2), quantifies the strength of the hydrogen bond. researchgate.netnajah.edu Studies on 2-amino-3-nitropyridine (B1266227) have utilized NBO analysis to investigate intramolecular hydrogen bonding. researchgate.netnajah.edu

The energetics of hydrogen bonding show a strong correlation between the acceptor-hydrogen distance and the interaction energy; shorter distances typically correspond to stronger bonds. mdpi.com These intramolecular interactions stabilize a quasi-cyclic, planar structure, which can affect the molecule's electronic properties and its ability to coordinate with metal ions.

Table 2: Calculated Parameters for Intramolecular Hydrogen Bonds in this compound (Illustrative Data)

Hydrogen Bond Bond Distance (Å) Bond Angle (°) Interaction Energy (kcal/mol) Method of Calculation
O-H···N(pyridine) 1.85 165 7.5 NBO Analysis (E2)
N-H···N(amino) 2.10 150 3.2 NBO Analysis (E2)

Molecular Docking and Dynamics Simulations (for theoretical interaction studies)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein or enzyme. These theoretical studies provide insights into potential biological activities and mechanisms of action.

Molecular Docking: Docking simulations predict the preferred orientation of the ligand within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations and scoring them based on a force field that estimates the binding affinity. For aminopyridine derivatives, docking studies have been successfully used to explore their potential as antibacterial agents by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with enzyme active sites. mdpi.com Similarly, docking has been applied to investigate the anticancer potential of related heterocyclic systems. mdpi.com In the context of this compound, potential targets could include kinases, where the aminopyridine scaffold is a known inhibitor motif, or other enzymes where phenol-containing ligands are active. The docking results would highlight key interactions, such as hydrogen bonds formed by the phenol -OH, the amino groups, and the pyridine nitrogen.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing a dynamic view of the binding. This allows for the evaluation of the stability of key interactions, conformational changes in the protein or ligand upon binding, and a more refined estimation of the binding free energy.

Table 3: Illustrative Molecular Docking Results for this compound with a Target Kinase

Parameter Result Details
Target Protein Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) A common target for aminopyridine-based inhibitors
Binding Score -8.5 kcal/mol Indicates strong theoretical binding affinity
Key Interactions Hydrogen bond Phenolic -OH with Asp1046
Hydrogen bond Pyridine N with Cys919 (hinge region)
π-π Stacking Phenol ring with Phe1047

Correlation between Experimental and Computational Data

A critical aspect of computational chemistry is the validation of theoretical models through correlation with experimental data. For this compound, this involves comparing calculated properties with results from spectroscopic and electrochemical measurements.

Structural Parameters: Calculated geometric parameters like bond lengths, bond angles, and dihedral angles from DFT optimizations can be compared with experimental data from X-ray crystallography. For related molecules like 2-amino-3-nitropyridine, a good agreement has been observed between geometries calculated using B3LYP and MP2 methods and single-crystal X-ray data. researchgate.netresearchgate.netnajah.edu

Vibrational Spectra: Theoretical vibrational frequencies calculated using DFT can be correlated with experimental Fourier-transform infrared (FTIR) and Raman spectra. While calculations are performed on an isolated molecule in the gas phase, and experiments are often in the solid state, a strong correlation is typically found after applying a scaling factor to the calculated frequencies. Small discrepancies can often be attributed to intermolecular interactions, such as hydrogen bonding in the solid state. najah.edu

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations often include solvent effects using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. Comparisons between calculated and experimental NMR spectra for aminopyridine derivatives have shown good agreement, aiding in the correct assignment of spectral signals. researchgate.netnajah.edu

Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can predict electronic transition energies and oscillator strengths, which correspond to the maximum absorption peaks (λmax) in UV-Vis spectra. Excellent agreement has been reported between TD-DFT predictions and experimental UV-Vis data for aminopyridine compounds. researchgate.net

Redox Potentials: As mentioned in section 5.3, calculated oxidation and reduction potentials are compared with experimental values from cyclic voltammetry. While excellent agreement (e.g., mean absolute deviation of 0.05 V) can be achieved, significant discrepancies can also point to complex electrochemical mechanisms not accounted for in the theoretical model. anu.edu.au

This process of correlation is bidirectional: experimental data validates and refines computational models, while theoretical calculations provide a deeper understanding and interpretation of experimental results.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Exploration of Biological Activities of 4 3 Aminopyridin 2 Yl Amino Phenol Derivatives and Metal Complexes in Vitro Studies

Research on Antimicrobial Properties

The antimicrobial potential of compounds derived from aminophenol and aminopyridine scaffolds has been investigated against a range of pathogenic bacteria and fungi. These studies aim to identify novel agents that can combat the growing challenge of antimicrobial resistance.

Evaluation of Antibacterial Activity Against Specific Strains (e.g., Staphylococcus aureus, Salmonella typhi, Escherichia coli)

Derivatives incorporating the 2-aminopyridine (B139424) structure have demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. In one study, a series of newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives were evaluated for their antimicrobial potency. nih.govresearchgate.net Compound 2c from this series, which features a cyclohexylamine (B46788) group, exhibited the highest activity against Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL. nih.govresearchgate.netnih.gov However, the same compound showed no effect against Gram-negative bacteria like Escherichia coli. nih.gov

Similarly, other studies on 2-aminopyridine derivatives have reported very good activity against multiple strains of multidrug-resistant Staphylococcus aureus (MDR-SA). researchgate.netccsenet.org In some cases, the potency of these synthesized compounds was greater than that of the standard drug, vancomycin. ccsenet.org Dodecanoic acid derivatives of aminopyridine have also shown good antibacterial activity against both S. aureus (Gram-positive) and E. coli (Gram-negative). nih.gov

The table below summarizes the antibacterial activity of selected aminopyridine derivatives against various bacterial strains.

Interactive Data Table: In Vitro Antibacterial Activity of Aminopyridine Derivatives

Compound Bacterial Strain Activity Measurement Result Source
2-amino-3-cyanopyridine derivative 2c Staphylococcus aureus MIC 0.039 µg/mL nih.gov, researchgate.net, nih.gov
2-amino-3-cyanopyridine derivative 2c Bacillus subtilis MIC 0.039 µg/mL nih.gov, researchgate.net
2-amino-3-cyanopyridine derivative 2c Escherichia coli MIC No activity nih.gov
Dodecanoic acid aminopyridines Staphylococcus aureus MIC Good activity nih.gov
Dodecanoic acid aminopyridines Escherichia coli MIC Good activity nih.gov
N-alkylated pyridine (B92270) salts Staphylococcus aureus % Inhibition (100 µg/mL) 56 ± 0.5% nih.gov
N-alkylated pyridine salts Escherichia coli % Inhibition (100 µg/mL) 55 ± 0.5% nih.gov

Assessment of Antifungal Activity Against Fungal Species (e.g., Cryptococcus spp., Candida albicans, Aspergillus niger)

The antifungal properties of related heterocyclic compounds have also been a subject of investigation. Dodecanoic acid derivatives containing a pyridine ring were found to possess good antifungal activity against Aspergillus niger and Candida albicans. nih.gov Similarly, certain imidazo[1,2-a] researchgate.netnih.govnaphthyridine derivatives demonstrated high activity against C. metapsilosis and A. niger, with efficacy comparable to the standard drug griseofulvin. mdpi.com

Studies on pyrazole (B372694) derivatives, which share structural similarities with the heterocyclic systems being discussed, also revealed significant antifungal activity. jocpr.com While these compounds showed moderate antibacterial effects, their activity against C. albicans and A. niger was more pronounced. jocpr.com The primary mechanism for many synthetic antifungal agents, such as azoles, involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. ijbpsa.comijbpsa.com

Interactive Data Table: In Vitro Antifungal Activity of Related Heterocyclic Derivatives

Compound Class Fungal Species Activity Noted Source
Dodecanoic acid pyridines Aspergillus niger Good activity nih.gov
Dodecanoic acid pyridines Candida albicans Good activity nih.gov
Imidazo[1,2-a] researchgate.netnih.govnaphthyridines Candida metapsilosis High activity mdpi.com
Imidazo[1,2-a] researchgate.netnih.govnaphthyridines Aspergillus niger High activity mdpi.com
Pyrazole derivatives Candida albicans Highly significant activity jocpr.com
Pyrazole derivatives Aspergillus niger Highly significant activity jocpr.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For aminopyridine and aminophenol derivatives, several structural features have been identified as key determinants of their biological activity.

Mechanistic Hypotheses for Antimicrobial Action (e.g., enzyme inhibition, membrane disruption for related compounds)

While the precise mechanisms of action for 4-[(3-Aminopyridin-2-yl)amino]phenol derivatives are not fully elucidated, hypotheses can be drawn from studies on related structures. A common mechanism for antimicrobial peptides and their mimics is the disruption of the bacterial cell membrane. frontiersin.org These molecules often possess both hydrophobic and cationic regions that facilitate their insertion into and permeabilization of the negatively charged microbial membranes. frontiersin.org

Another proposed mechanism is the inhibition of essential microbial enzymes. For example, some 1,8-naphthyridine (B1210474) derivatives have been investigated as potential DNA gyrase inhibitors, an enzyme crucial for bacterial DNA replication. mdpi.com For antifungal agents, a well-established mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme required for the synthesis of ergosterol, a vital component of the fungal cell membrane. ijbpsa.comijbpsa.com The disruption of this pathway compromises membrane integrity, leading to fungal cell death. ijbpsa.comijbpsa.com It is plausible that aminopyridine-aminophenol derivatives could act through similar mechanisms, either by disrupting cell membranes or by inhibiting key intracellular enzymes.

Research on Anticancer Properties

The pyridine and aminophenol scaffolds are present in numerous compounds with demonstrated anticancer activity. nih.govnih.gov This has prompted research into novel derivatives of this compound as potential antineoplastic agents.

In Vitro Evaluation against Cancer Cell Lines

Various aminophenol and aminopyridine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. nih.govmdpi.com In one study, novel p-alkylaminophenol analogues were tested against breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cell lines. nih.gov The results showed that p-dodecylaminophenol and p-decylaminophenol suppressed cancer cell growth in a manner dependent on the length of their alkyl chain, with the former being the most potent. nih.gov The anticancer activity was correlated with the compounds' ability to be incorporated into cancer cells and induce apoptosis. nih.gov

Amino acid conjugates of 2-aminopyridine have also been investigated. nih.gov Certain derivatives showed promising inhibition of cisplatin-resistant ovarian cancer cell lines (A2780CISR). nih.govdoaj.org For example, compound S3c , a 2-aminothiazole (B372263) derivative, was the most active in both parent (A2780) and resistant cell lines, with IC50 values of 15.57 µM and 11.52 µM, respectively. nih.gov Thiazolyl-pyridine hybrids have also shown excellent anticancer activities against lung cancer (A549) cell lines, with some compounds exhibiting greater potency than the reference drug doxorubicin. mdpi.com

Interactive Data Table: In Vitro Anticancer Activity of Aminophenol and Aminopyridine Derivatives

Compound/Derivative Class Cancer Cell Line Activity Measurement Result Source
p-Dodecylaminophenol Breast (MCF-7), Prostate (DU-145), Leukemia (HL60) Cell Growth Suppression Potent activity nih.gov
p-Decylaminophenol Breast (MCF-7), Prostate (DU-145), Leukemia (HL60) Cell Growth Suppression Active nih.gov
2-aminothiazole derivative S3c Ovarian (A2780) IC50 15.57 µM nih.gov
2-aminothiazole derivative S3c Ovarian, Cisplatin-Resistant (A2780CISR) IC50 11.52 µM nih.gov
Thiazolyl-pyridine hybrid 8e Lung (A549) IC50 0.302 µM mdpi.com
Thiazolyl-pyridine hybrid 8f Lung (A549) IC50 0.788 µM mdpi.com

Investigation of Cellular Effects (e.g., proliferation inhibition, cell-cycle arrest, apoptosis induction)

The cellular effects of aminopyridine and aminophenol derivatives have been extensively studied in vitro, revealing significant impacts on cancer cell viability through mechanisms that include the inhibition of proliferation, disruption of the cell cycle, and induction of programmed cell death (apoptosis).

Proliferation Inhibition: Various derivatives have demonstrated potent antiproliferative activity against a range of human tumor cell lines. For instance, a series of 2-aminopyridine derivatives were synthesized and evaluated as potential PI3Kδ inhibitors, with compound MR3278 showing significant inhibitory activity against Acute Myeloid Leukemia (AML) cell lines MOLM-16 and Mv-4-11. Similarly, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives, which contain a related aminopyridine core, were tested against 60 human tumor cell lines, with several compounds showing potent inhibitory activity against renal cancer cell lines. Studies on 4-aminoquinoline (B48711) derivatives also revealed effective cytotoxicity against human breast tumor cell lines MCF7 and MDA-MB468. The antiproliferative potencies of some 4-alkylaminophenols have been shown to increase with longer alkyl chain lengths.

Table 1: In Vitro Antiproliferative Activity of Selected Aminopyridine and Aminophenol Derivatives

Compound/Derivative Cell Line Activity Metric (IC₅₀) Source
MR3278 (2-aminopyridine derivative) MOLM-16 (AML) 2.6 µM
MR3278 (2-aminopyridine derivative) Mv-4-11 (AML) 3.7 µM
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB 468 (Breast) Potent activity reported
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) SNB-19 (CNS Cancer) PGI = 65.12% at 10 µM

Cell-Cycle Arrest: A key mechanism by which these derivatives inhibit cell proliferation is by inducing cell-cycle arrest. The 2-aminopyridine derivative MR3278 was found to induce G2/M phase arrest in Mv-4-11 cancer cells in a dose-dependent manner. Other studies on aminophenol-containing compounds have also reported growth inhibitory effects due to cell cycle arrest. For example, some alkylaminophenols can induce a G1/S phase cell cycle arrest in glioblastoma cells. This disruption of the normal cell division cycle prevents cancer cells from replicating, ultimately controlling tumor growth.

Apoptosis Induction: Inducing apoptosis is a primary goal for many anticancer agents. Research has shown that derivatives of both 2-aminopyridine and aminophenol are capable of triggering this process in cancer cells. The PI3K inhibitor MR3278 was shown to induce apoptosis in Mv-4-11 cells. Similarly, novel 2-amino-5-benzylthiazole derivatives were found to induce apoptosis in human leukemia cells by activating key proteins in the apoptotic cascade. gavinpublishers.com The observed mechanisms include the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. gavinpublishers.com Furthermore, these compounds caused DNA fragmentation, a hallmark of apoptosis, without directly binding to or intercalating with DNA. gavinpublishers.com Studies on 4-aminopyridine (B3432731) have also demonstrated its ability to attenuate apoptosis and increase anti-apoptosis markers in other cellular models.

Identification of Molecular Targets and Interaction Mechanisms via Molecular Docking (for related compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is crucial for identifying potential molecular targets and understanding the interaction mechanisms of investigational compounds at the atomic level.

For derivatives related to this compound, docking studies have provided insights into their potential binding modes with various biological targets. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were docked against the active site of the tubulin–combretastatin A4 complex. archivesofmedicalscience.com The most active compound, which demonstrated significant anticancer activity, fit well within a hydrophobic cavity of tubulin, interacting with key amino acid residues. archivesofmedicalscience.com

In another study, 2-aminopyrimidine (B69317) derivatives were evaluated as β-glucuronidase inhibitors, with docking studies used to predict their binding modes within the enzyme's active site. mdpi.com Similarly, docking analyses of 2-amino-3-cyanopyridine derivatives against bacterial targets like S. aureus and B. subtilis helped to rationalize their observed antibacterial activity. wjpsonline.com These theoretical studies often correlate well with experimental in vitro results and are instrumental in guiding the design and optimization of more potent and selective inhibitors. nih.gov

Table 2: Summary of Molecular Docking Studies on Related Derivatives

Compound Class Protein Target Key Findings Source
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues Tubulin (PDB ID: 5LYJ) Compound 6h showed a docking score of -8.030 kcal/mol, binding in a hydrophobic cavity. archivesofmedicalscience.com
2-Aminopyrimidine derivatives β-Glucuronidase (E. coli) Docking was used to predict binding modes and rationalize inhibitory activity. mdpi.com
2-Amino-3-cyanopyridine derivatives S. aureus target (PDB ID: 4URM) The most active antibacterial compound showed good binding modes with microbial targets. wjpsonline.com
4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives Antithrombotic protein target The presence of a thiourea (B124793) fragment increased the binding affinity for the receptor. gavinpublishers.com

Research on Other Investigational Biological Activities (e.g., antioxidant activity in vitro)

Beyond anticancer effects, derivatives of aminopyridine and aminophenol have been investigated for a variety of other biological activities in vitro, including antioxidant, antimicrobial, and enzyme-inhibitory properties.

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant capabilities, which are often attributed to their ability to scavenge free radicals. The antioxidant effects of substituted 2-aminopyridine derivatives have been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, revealing significant antioxidant capacity for several tested compounds. mdpi.com The DPPH radical scavenging method is based on the reduction of the purple-colored DPPH solution by hydrogen-donating antioxidants, leading to a color change that can be measured spectrophotometrically. mdpi.commedcraveonline.com Studies on aminophenol isomers also demonstrated high scavenging activity against nitrosyl radicals. researchgate.net In one study, 3-aminophenol (B1664112) and 2-aminophenol (B121084) showed potent activity, with IC₅₀ values of 0.11 mM and 0.195 mM, respectively. researchgate.net The antioxidant properties of these compounds are linked to their potential to mitigate oxidative stress, a factor implicated in numerous diseases. koreascience.kr

Other Activities: Derivatives from these chemical classes have also shown promise in other areas.

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal activities of 2-aminopyridine and 4-aminophenol (B1666318) derivatives. mdpi.com For instance, 2-amino-3-cyanopyridine derivatives showed notable antibacterial action against Gram-positive bacteria like S. aureus and B. subtilis. mdpi.com

Enzyme Inhibition: Certain aminophenol Schiff base derivatives have been shown to inhibit α-amylase and α-glucosidase, suggesting potential applications in managing diabetes. Likewise, 2-aminopyrimidine derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to various pathological conditions. mdpi.com

Table 3: Other Investigational In Vitro Biological Activities

Compound Class Activity Type Assay/Target Key Result Source
Substituted 2-aminopyridine δ-lactone derivatives Antioxidant DPPH Assay IC₅₀ values ranged from 1.30–3.61 mg/mL. mdpi.com
3-Aminophenol Antioxidant Nitrosyl Radical Scavenging IC₅₀ = 0.11 mM researchgate.net
2-Aminophenol Antioxidant Nitrosyl Radical Scavenging IC₅₀ = 0.195 mM researchgate.net
2-Amino-3-cyanopyridine derivative (2c) Antibacterial MIC determination MIC = 0.039 µg/mL against S. aureus and B. subtilis. researchgate.net
4-Aminophenol Schiff base derivatives Antidiabetic α-Amylase Inhibition Significant inhibition (up to 93.2%) reported.

Methodological Framework for In Vitro Biological Screening

The in vitro evaluation of compounds like this compound derivatives relies on a robust methodological framework encompassing assay development, validation, and rigorous statistical analysis to ensure the reliability and reproducibility of the findings.

A variety of standardized assays are employed to screen for specific biological activities.

Cell Proliferation/Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Apoptosis Assays: Apoptosis is often quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. Western blotting is also used to detect the cleavage of key apoptotic proteins like caspases and PARP.

Cell-Cycle Analysis: Flow cytometry is the standard method for cell-cycle analysis. Cells are stained with a DNA-binding dye like PI, and the fluorescence intensity, which corresponds to DNA content, is measured to determine the percentage of cells in each phase (G1, S, G2/M).

Antioxidant Assays: The most common in vitro antioxidant assays are the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov Both are spectrophotometric methods based on the ability of an antioxidant to reduce a stable radical, causing a measurable color change. pensoft.netmdpi.com The ABTS assay is versatile as it can be used in both aqueous and organic phases. nih.gov

Antimicrobial Assays: The antibacterial activity is typically determined using the disc diffusion method for initial screening, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth. mdpi.com

Validation of these assays involves confirming their accuracy, precision, specificity, and robustness, often by using known positive and negative controls.

Proper statistical analysis is essential for interpreting in vitro screening data. Experiments are typically performed in triplicate or more to ensure the results are reproducible. Data are commonly expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM).

Key statistical practices include:

Use of Controls: A vehicle control (e.g., DMSO) is used to account for any effects of the solvent, while a positive control (a compound with known activity) is used to validate the assay's performance.

Dose-Response Curves: To determine the potency of a compound, its effects are tested across a range of concentrations. The results are used to generate a dose-response curve, from which parameters like the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) can be calculated.

Statistical Significance: Statistical tests, such as the t-test or analysis of variance (ANOVA), are applied to determine whether the observed differences between treated and control groups are statistically significant (typically defined as p < 0.05).

This rigorous framework ensures that the biological activities identified through in vitro screening are both meaningful and reliable, providing a solid foundation for further investigation.

Catalytic and Materials Science Applications of 4 3 Aminopyridin 2 Yl Amino Phenol Derived Systems

Application as Ligands in Homogeneous Catalysis

The molecular architecture of 4-[(3-Aminopyridin-2-yl)amino]phenol, featuring a combination of pyridine (B92270) nitrogen, multiple amino groups, and a phenolic hydroxyl group, presents a compelling scaffold for the design of polydentate ligands. These N,N,O-donor sites can effectively chelate with a variety of transition metal ions, forming stable complexes. The electronic properties and steric environment of the metal center can be fine-tuned by this ligand framework, making its derivatives promising candidates for catalysts in homogeneous catalysis. Aminophenol-based ligands, in particular, have a significant and growing impact on catalysis research, with applications in small molecule activation and a range of organic transformations. The strong electronic coupling between the metal center and the aminophenol ligand is crucial for developing effective catalysts.

Investigation of Catalytic Activity in Organic Transformations

Complexes derived from aminophenol and aminopyridine ligands have demonstrated notable catalytic activity in a variety of important organic transformations. A key area of investigation is in oxidation reactions, particularly those mimicking biological processes.

Phenoxazinone Synthase-like Activity: A significant body of research has focused on the aerobic oxidation of o-aminophenols to form phenoxazinone structures, a core component of certain antibiotics. This reaction is catalyzed in nature by the copper-containing enzyme phenoxazinone synthase. mdpi.comresearchgate.net Synthetic copper(II) complexes with aminophenol-type ligands have been developed as functional models for this enzyme. mdpi.comrsc.orgiitkgp.ac.in These complexes effectively catalyze the aerial oxidation of o-aminophenol (OAPH) to 2-aminophenoxazine-3-one (APX). rsc.orgiitkgp.ac.in The catalytic efficiency of these model systems can be substantial, with some cobalt and copper complexes exhibiting high turnover numbers. researchgate.netrsc.org

The table below summarizes the catalytic efficiency of various metal complexes in the oxidation of o-aminophenol, demonstrating the potential of such systems.

Catalyst/ComplexSubstrateProductCatalytic Efficiency (kcat)Reference
Cobalt(II)/Cobalt(III) Complex 17o-aminophenolPhenoxazinone11.5 h⁻¹ rsc.org
Azide-bound Cobalt(III) Complex 23o-aminophenolPhenoxazinone61.92 h⁻¹ rsc.org
Copper(II) Complex 84o-aminophenolAPX71.94 h⁻¹ rsc.org
Copper(II) Complex 1o-aminophenolAPX9.11 x 10⁵ h⁻¹ researchgate.net

Data sourced from studies on analogous aminophenol and related ligand systems.

Other Catalytic Reactions: Beyond oxidation, related ligand systems have proven effective in other transformations. Palladium(II) complexes featuring pyridine-based ligands are efficient catalysts for cross-coupling reactions, such as the Suzuki–Miyaura and Heck reactions, achieving excellent product yields. acs.org Furthermore, nickel complexes stabilized by aminopyridine ligands have been successfully employed as catalysts for ethylene (B1197577) polymerization. rsc.orgresearchgate.net The structural features of this compound suggest that its metal complexes could similarly exhibit broad catalytic applicability.

Mechanistic Studies of Catalytic Cycles

Mechanistic investigations into how aminophenol-based ligands facilitate catalysis reveal their active participation in the reaction cycle, often beyond simply acting as a scaffold for the metal ion. These are frequently classified as "redox non-innocent" ligands, meaning the ligand itself can be oxidized or reduced, playing a direct role in electron transfer processes.

In the copper-catalyzed aerobic oxidation of o-aminophenol, a plausible reaction pathway has been proposed based on kinetic and spectroscopic studies. rsc.orgiitkgp.ac.in The cycle is believed to initiate with the formation of a complex-substrate adduct. A key step involves an intramolecular charge distribution, or valence tautomerism, which leads to the generation of a "Cu(I)–(substrate radical)" species. rsc.orgiitkgp.ac.in This tautomer is crucial as it is believed to promote the activation of molecular oxygen, which is necessary for the oxidative coupling to proceed. rsc.orgiitkgp.ac.in

Exploration in Materials Science

The unique chemical structure of this compound, which combines electron-donating and accepting groups within a π-conjugated framework, makes its derivatives highly attractive for development in materials science. These materials exhibit a range of interesting properties relevant to electronics, optics, and polymer science.

Integration into Polymeric Architectures (e.g., Schiff Base Oligomers/Polymers, Azophenol Homopolymers)

The presence of two primary amine groups and a phenol (B47542) group allows this compound to be used as a versatile monomer for the synthesis of advanced polymeric materials.

Schiff Base Polymers (Polyazomethines): Schiff base polymers are readily synthesized via polycondensation reactions between diamines and dicarbonyl compounds like dialdehydes or diketones. researchgate.netmdpi.com Derivatives of this compound can serve as the diamine component, reacting to form polymers with a backbone containing azomethine (–CH=N–) linkages. These polymers are of great interest due to their thermal stability, and their conducting and optical properties. researchgate.net The chelating nature of the Schiff base moieties, especially when a hydroxyl group is nearby, allows for further modification through coordination with metal ions. nih.gov This coordination can enhance properties like electrical conductivity and can be used to create specialized materials, such as those for infrared stealth coatings. mdpi.com

Azophenol Homopolymers: The primary amino groups on the monomer can also be utilized to create polymers containing azo (–N=N–) linkages. The synthesis typically involves a diazotization reaction followed by a coupling reaction. nih.gov Azo polymers are known for their unique chemical, physical, and biological properties. rdd.edu.iq They exhibit good thermal stability and are photochromic, undergoing reversible cis-trans isomerization upon irradiation with light, which is a key feature for photoresponsive materials. researchgate.netbohrium.com

Potential for Opto-electronic and Photoresponsive Materials

The electronic asymmetry inherent in molecules derived from this compound makes them promising candidates for optoelectronic applications, particularly in the field of nonlinear optics (NLO).

Nonlinear Optical (NLO) Properties: Organic materials with NLO properties are crucial for applications in optical data storage and processing. nih.gov Their activity often arises from a molecular structure that combines electron donor and acceptor groups connected by a π-conjugated system, leading to significant intramolecular charge transfer. nih.govresearchgate.net Co-crystals formed between aminopyridines and 4-nitrophenol (B140041) have been studied for their NLO properties, demonstrating that this combination of functionalities is effective. osti.gov The inherent donor (aminophenol) and acceptor (pyridine) characteristics of the target compound suggest that its derivatives could exhibit strong second or third-order NLO responses. researchgate.netresearchgate.net

The table below presents the refractive indices of several aminopyridine-4-nitrophenol co-crystals, which are indicative of their potential as NLO materials.

CompoundRefractive Index (n) (Optical Microscopy)Refractive Index (n) (Abbe Method)Reference
2-Aminopyridine-4-nitrophenol (2AP4N)1.6941.605 osti.gov
2,6-Diaminopyridine-4-nitrophenol (2,6DAP4N)1.5411.589 osti.gov
4-Aminopyridine-4-nitrophenol (4AP4N)1.5611.591 osti.gov

Photoresponsive Materials: The ability to incorporate azo linkages into polymers derived from this compound opens the door to creating photoresponsive or "smart" materials. researchgate.net The photoisomerization of the azobenzene (B91143) units can induce significant changes in the material's properties, such as shape, color, and optical anisotropy, upon exposure to specific wavelengths of light. researchgate.netrsc.org This behavior is the basis for applications in areas like optical switching and data storage.

Research on Semiconductive and Fluorescent Properties

Derivatives of this compound are also being explored for their potential as organic semiconductors and fluorescent materials, driven by their conjugated electronic structures.

Semiconductive Properties: Conjugated aromatic polyimines, including Schiff base polymers derived from aminophenols, have been shown to possess semiconductive properties. researchgate.net The electrical conductivity of these materials can often be significantly enhanced through doping, for example, by exposure to iodine vapor. researchgate.net The coordination of Schiff base polymers with metal ions can also lower the energy band gap and improve conductivity. mdpi.com

The table below shows the electrical conductivity and energy band gap of a Schiff base polymer coordinated with different metal ions.

Polymer SystemConductivity (S/cm)Energy Band Gap (eV)Reference
D230-PyAL-Ni1.76 x 10⁻⁵3.32 mdpi.com
D230-PyAL-Cu2.13 x 10⁻⁵3.14 mdpi.com
D230-PyAL-Sm3.54 x 10⁻⁴2.99 mdpi.com

Fluorescent Properties: Aromatic Schiff bases often exhibit excellent photoluminescence properties due to their extended conjugation. atlantis-press.comresearchgate.netnih.gov The fluorescence emission can be tuned by modifying the chemical structure, with larger conjugated systems typically leading to a red-shift in the emission spectrum. atlantis-press.comresearchgate.net Furthermore, the aminopyridine moiety is a known fluorophore and has been used to construct fluorescent molecular switches and luminogens that display aggregation-induced emission enhancement (AIEE), where fluorescence intensity increases upon aggregation. researchgate.netbeilstein-journals.org This suggests that materials derived from this compound could be developed into novel fluorescent sensors and emitters for applications in electroluminescent devices and biological imaging. researchgate.netumayor.cl

The photophysical properties of a representative fluorescent Schiff base are shown below.

CompoundSolventλabs (nm)λem (nm)Reference
1-(E)-(4-((E) 4nitrobenzylidene) amino) phenyl)imino) methyl)naphthalen-2-olDichloromethane466598 nih.gov
Dimethylformamide473610 nih.gov
Dimethyl sulfoxide478615 nih.gov

Concluding Perspectives and Future Research Directions

Summary of Key Research Findings and Contributions

Direct and extensive research findings specifically on 4-[(3-Aminopyridin-2-yl)amino]phenol are notably scarce in publicly available scientific literature. Its primary recognition comes from its classification as a chemical intermediate, suggesting its utility in the synthesis of more complex molecules. The compound is structurally characterized by the fusion of a 4-aminophenol (B1666318) moiety and a 2,3-diaminopyridine (B105623) scaffold. While comprehensive studies on this specific molecule are limited, the broader families of aminophenols and aminopyridines, to which it belongs, are well-researched, providing a foundational basis for predicting its potential chemical behavior and biological significance.

The aminophenol component is a well-known structural motif in medicinal chemistry, often associated with a range of biological activities. Similarly, the aminopyridine core is a privileged structure in drug discovery, known for its diverse pharmacological effects, including acting as a potassium channel blocker. rsc.orgresearchgate.net The combination of these two pharmacophores in a single molecule suggests a potential for unique biological activities that warrant further investigation.

Identification of Knowledge Gaps and Emerging Research Opportunities

The most significant aspect of the current state of research on this compound is the profound knowledge gap. This absence of dedicated studies presents a fertile ground for new research opportunities.

Key Knowledge Gaps:

Physicochemical Properties: Detailed experimental data on its solubility, pKa, lipophilicity, and solid-state characteristics are not available.

Spectroscopic Profile: A comprehensive and publicly accessible database of its NMR, IR, UV-Vis, and mass spectrometry data is lacking.

Biological Activity: There are no published studies on its potential pharmacological effects, including but not limited to, antimicrobial, anticancer, anti-inflammatory, or neurological activities.

Toxicity Profile: The cytotoxic and genotoxic effects of the compound remain unevaluated.

Reactivity and Stability: A thorough understanding of its chemical reactivity, degradation pathways, and stability under various conditions has not been established.

Emerging Research Opportunities:

Screening for Biological Activity: Given the known bioactivities of its constituent moieties, the compound could be screened against a wide array of biological targets, such as kinases, ion channels, and microbial enzymes.

Derivative Synthesis and SAR Studies: The amino and phenol (B47542) groups offer reactive sites for the synthesis of a library of derivatives, enabling structure-activity relationship (SAR) studies to optimize for specific biological targets.

Role as a Chemical Probe: Its unique structure could be explored for the development of chemical probes to study biological systems.

Prospective Advancements in Synthetic Methodologies

Currently, the synthesis of this compound is not extensively documented in dedicated procedural reports. However, based on its structure, a plausible synthetic route involves the coupling of a protected 2-halopyridine derivative with 4-aminophenol.

Potential Synthetic Strategies:

Starting MaterialsReaction TypePotential Catalyst/Conditions
2-Chloro-3-nitropyridine (B167233) and 4-AminophenolNucleophilic Aromatic Substitution followed by ReductionBase-mediated coupling, followed by catalytic hydrogenation (e.g., Pd/C, H₂)
2-Bromo-3-aminopyridine and 4-AminophenolBuchwald-Hartwig AminationPalladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), and a base (e.g., NaOtBu)

Future advancements could focus on developing more efficient, scalable, and environmentally friendly synthetic methods. This could include exploring one-pot synthesis protocols, flow chemistry applications, and the use of greener solvents and catalysts.

Innovations in Computational Modeling and Predictive Capabilities

Computational chemistry offers a powerful tool to bridge the existing knowledge gap for this compound. researchgate.netresearchgate.net

Potential Computational Approaches:

Density Functional Theory (DFT): Can be used to predict the compound's geometric and electronic structure, spectroscopic properties (IR, NMR), and reactivity parameters. researchgate.net

Molecular Docking: To screen for potential biological targets by predicting its binding affinity and mode of interaction with various proteins.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained for a series of derivatives, QSAR models can be developed to predict the activity of new analogues and guide further synthesis.

ADMET Prediction: In silico tools can be employed to predict its absorption, distribution, metabolism, excretion, and toxicity properties, which is crucial for early-stage drug discovery.

These computational studies can provide valuable insights into the molecule's properties and potential applications, thereby guiding and prioritizing experimental investigations.

Translational Research Potential in Chemical Biology and Materials Science

The unique hybrid structure of this compound suggests translational potential in diverse scientific fields.

In Chemical Biology:

Drug Discovery Scaffold: The aminopyridine-aminophenol core could serve as a novel scaffold for the development of therapeutic agents targeting a range of diseases. The aminopyridine moiety is present in several approved drugs, and its combination with aminophenol could lead to new pharmacological profiles. rsc.orgresearchgate.net

Enzyme Inhibitors: The structure has the potential to interact with the active sites of various enzymes, making it a candidate for the development of enzyme inhibitors.

In Materials Science:

Polymer Chemistry: Aminophenols are known to be electropolymerized to form conductive polymers with applications in sensors and biomedical devices. mdpi.comnih.govresearchgate.net The presence of the aminopyridine unit could modulate the electronic and physical properties of such polymers.

Functional Dyes and Pigments: The aromatic structure suggests that the compound could be a precursor for the synthesis of novel dyes with interesting photophysical properties.

Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound will necessitate a collaborative, interdisciplinary approach.

Synthetic and Medicinal Chemists: To develop efficient synthetic routes and create libraries of derivatives for biological screening.

Computational Chemists and Molecular Modelers: To predict properties, identify potential biological targets, and elucidate mechanisms of action.

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate its biological activity and toxicological profile.

Materials Scientists and Polymer Chemists: To explore its potential in the development of novel materials with unique electronic and physical properties.

By fostering collaboration between these disciplines, the scientific community can unlock the full potential of this understudied molecule and pave the way for its application in various fields of science and technology.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-[(3-Aminopyridin-2-yl)amino]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between 3-aminopyridine derivatives and substituted phenols. Optimization includes controlling stoichiometry, temperature (e.g., reflux in ethanol), and catalyst selection (e.g., palladium for cross-coupling). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrogen and carbon environments, particularly the aromatic protons and amine/phenol groups.
  • IR : Identify functional groups (e.g., N-H stretching at ~3300 cm1^{-1}, O-H at ~3500 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How can researchers ensure reproducibility in synthesizing this compound given limited analytical data?

  • Methodological Answer : Cross-validate results using orthogonal techniques (e.g., TLC for reaction monitoring, elemental analysis for purity). Refer to analogous compounds (e.g., Schiff bases in ) for procedural guidance .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • Data Collection : Employ synchrotron radiation for high-resolution data.
  • Refinement : Use SHELXL for parameter optimization (e.g., bond lengths, angles) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .

Q. What strategies analyze hydrogen bonding patterns in crystalline this compound using graph set analysis?

  • Methodological Answer :

  • Graph Set Theory : Assign patterns (e.g., R22(8)R_2^2(8) for dimeric O-H···N interactions) using software like Mercury.
  • Validation : Compare with Etter’s rules ( ) to predict packing motifs. Disordered molecules (e.g., in ) require partial occupancy refinement .

Q. How do researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • DFT Optimization : Use Gaussian or ORCA to calculate theoretical NMR shifts.
  • Error Analysis : Adjust solvation models (e.g., COSMO) or consider dynamic effects (e.g., tautomerism) to align computational and experimental results .

Q. What in silico methods predict the biological activity or protein-binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets (e.g., kinases).
  • MD Simulations : Run GROMACS for stability analysis of ligand-protein complexes. Validate with fluorescence quenching assays .

Data Contradiction and Validation

Q. How should conflicting crystallographic data (e.g., disorder in asymmetric units) be addressed for this compound?

  • Methodological Answer : Apply the SQUEEZE algorithm in PLATON to model solvent-accessible voids. Refine disorder using PART instructions in SHELXL and validate with Hirshfeld surface analysis .

Q. What experimental controls are essential when studying hydrogen-bond-driven supramolecular assemblies of this compound?

  • Methodological Answer :

  • Negative Controls : Synthesize analogs lacking key H-bond donors (e.g., deoxygenated phenol).
  • Thermal Analysis : Use DSC/TGA to assess stability of H-bond networks.
  • Competitive Solvents : Test assembly in H-bond-disrupting solvents (e.g., DMSO) .

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